molecular formula C10H18F3NO3 B15052449 (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester

Katalognummer: B15052449
Molekulargewicht: 257.25 g/mol
InChI-Schlüssel: DCFVKUGBDIZNLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester is a compound that features a trifluoromethoxy group, which is known for its unique properties in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it a valuable entity in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethoxy group into the molecular structure. Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds. The process often involves the use of innovative reagents that allow for the efficient incorporation of the trifluoromethoxy group under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of cost-effective and environmentally friendly reagents is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester is unique due to its specific molecular structure, which combines the trifluoromethoxy group with a carbamic acid ester. This combination imparts distinct properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H18F3NO3

Molekulargewicht

257.25 g/mol

IUPAC-Name

tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate

InChI

InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)

InChI-Schlüssel

DCFVKUGBDIZNLT-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(F)(F)F)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.